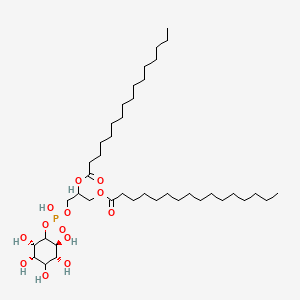
Dipalmitoyl-ptdin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipalmitoyl-ptdin, also known as this compound, is a useful research compound. Its molecular formula is C41H79O13P and its molecular weight is 811 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Research
Role in Membrane Dynamics:
Dipalmitoyl-phosphatidylinositol serves as a crucial component in studies of membrane dynamics and cellular signaling. Its structural properties allow it to mimic natural phospholipids, making it an ideal candidate for examining lipid-protein interactions and membrane trafficking processes. For instance, synthetic analogues of phosphatidylinositol are utilized to study the recruitment of peripheral proteins to membranes and the subsequent membrane deformation that occurs during cellular signaling events .
Stabilization of Lipid Probes:
The compound's stability against hydrolysis by phosphatases makes it valuable for developing lipid probes that can be used in real-time monitoring of cellular processes. Researchers have created metabolically stabilized analogues that resist dephosphorylation, allowing for extended observation of lipid dynamics within the Golgi network .
Cellular Signaling
Phosphoinositide Signaling Pathways:
Dipalmitoyl-phosphatidylinositol is integral to phosphoinositide signaling pathways, which are essential for various cellular functions such as growth, differentiation, and apoptosis. This compound can be used to explore how changes in lipid composition affect signaling cascades and cellular responses. For example, studies have shown that phosphatidylinositol 4-phosphate derivatives can influence protein recruitment and vesicle formation during secretion processes .
Research on Enzyme Interactions:
The interaction of dipalmitoyl-phosphatidylinositol with enzymes such as phospholipase C has been extensively studied. These interactions are critical for understanding how lipid modifications can regulate enzyme activity and cellular calcium signaling, which is vital for various physiological processes .
Therapeutic Applications
Drug Delivery Systems:
In recent years, dipalmitoyl-phosphatidylinositol has been explored as a component in drug delivery systems. Its ability to form liposomes and other nanocarriers allows for targeted delivery of therapeutic agents, particularly in cancer treatment. The liposomal formulations can encapsulate drugs, enhancing their bioavailability and reducing systemic toxicity .
Antitumor Activity:
Research has indicated that compounds related to dipalmitoyl-phosphatidylinositol exhibit antitumor properties. By leveraging its structural characteristics, scientists are investigating how these compounds can inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .
Case Studies
属性
CAS 编号 |
62742-56-7 |
|---|---|
分子式 |
C41H79O13P |
分子量 |
811 g/mol |
IUPAC 名称 |
[2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33?,36?,37-,38+,39-,40-,41?/m0/s1 |
InChI 键 |
IBUKXRINTKQBRQ-OPOUFWBCSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
同义词 |
dipalmitoyl phosphatidylinositol dipalmitoyl-PtdIn |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















